2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
Description
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a triazole-based derivative featuring a sulfanyl bridge and an acetamide group. Its structure includes a 4-methoxyphenyl substituent on the triazole ring and an N-(2-ethylphenyl) moiety.
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-3-13-6-4-5-7-16(13)21-17(25)12-27-19-23-22-18(24(19)20)14-8-10-15(26-2)11-9-14/h4-11H,3,12,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGHDMARMUZAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a member of the triazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews its biological properties, focusing on anticancer and antimicrobial activities, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C₁₁H₁₂N₄O₃S
- Molecular Weight : 280.31 g/mol
- IUPAC Name : 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- CAS Number : 305336-66-7
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
-
Case Study :
- A study conducted by Walid Fayad et al. highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids. The results indicated that similar triazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial potential against various bacterial strains.
- In Vitro Studies :
- Structure Activity Relationship (SAR) :
Data Tables
Scientific Research Applications
Structural Features
The compound features a triazole ring, a sulfanyl group, and an acetamide side chain. These structural components contribute to its biological activity and interaction with various molecular targets.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, showing promising results:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Moderate cytotoxicity |
| HCT116 (Colon) | 6.1 | Notable activity |
| A549 (Lung) | 7.0 | Inhibition of proliferation |
The mechanisms of action include:
- Inhibition of Cell Proliferation: Disruption of cell cycle progression.
- Induction of Apoptosis: Promotion of programmed cell death in cancer cells.
- Targeting Metabolic Pathways: Inhibition of enzymes critical for tumor growth.
Antiviral Activity
Triazole derivatives have shown potential as antiviral agents. The compound has been tested against HIV and other viral pathogens, demonstrating effectiveness in inhibiting viral replication:
| Virus Type | Efficacy | Mechanism |
|---|---|---|
| HIV | Effective against resistant strains | Targeting viral enzymes |
Antimicrobial Effects
The compound exhibits antimicrobial properties against various pathogens. The presence of the sulfanyl group enhances its ability to penetrate microbial membranes:
| Pathogen | Efficacy |
|---|---|
| E. coli | Moderate activity |
| Staphylococcus | Significant inhibition |
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships has identified key modifications that enhance biological activity:
- Methoxy Substituents: Improve solubility and bioavailability.
- Sulfanyl Group: Enhances interaction with biological targets.
Study 1: Anticancer Screening
A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for anticancer activity. The compound exhibited significant cytotoxicity against multiple cancer cell lines, particularly those resistant to conventional therapies.
Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties against HIV. Results indicated that certain modifications to the triazole core could enhance efficacy against resistant strains.
Study 3: SAR Analysis
A comprehensive SAR analysis demonstrated that substitutions on the triazole ring significantly influenced biological activity, leading to optimized pharmacological profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
N-(4-Acetamidophenyl) Analog (CAS 840497-55-4)
- Structure : Differs by the replacement of the 2-ethylphenyl group with a 4-acetamidophenyl group.
- Molecular weight: 412.47 g/mol .
N-(2-Methoxy-5-Methylphenyl) Analog (CAS 843625-19-4)
- Structure : Contains a 2-methoxy-5-methylphenyl group instead of 2-ethylphenyl.
- Impact :
N-(2-Methoxyphenyl) Analog (CAS 577990-20-6)
Core Triazole Modifications
Pyridinyl-Substituted Triazoles (e.g., 6a–6c in )
- Structure : Replace the 4-methoxyphenyl group with pyridinyl rings (e.g., pyridin-2-yl, pyridin-3-yl).
- Synthesis: Yields range from 50% to 83%, with melting points between 161–184°C, indicating higher thermal stability than the target compound .
Pharmacological Activity Comparisons
Anti-Inflammatory Activity
- Leading Compound AS111 (): Structure: 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide. Activity: 1.28× more potent than diclofenac sodium in rat formalin edema models.
Reverse Transcriptase Inhibition ()
- AM33 (2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide): Hydroxyl (-OH) and methoxy (-OCH₃) groups contribute to nanomolar-range binding affinity.
Antimicrobial and Antioxidant Activity ()
- Derivatives KA3–KA15: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring improve antimicrobial activity. Target Compound: The electron-donating ethyl group may reduce antimicrobial potency but could enhance membrane permeability .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Enhance antimicrobial and antioxidant activities but may decrease bioavailability.
- Heterocyclic Modifications : Pyridinyl or furanyl groups (e.g., ) introduce hydrogen-bonding sites, critical for target-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
